1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and an ethylamine chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromoethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazole derivative with an amine group .
Scientific Research Applications
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromo group and pyrazole ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways . For example, it can inhibit acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine.
1-Methyl-4-bromo-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its ethylamine chain, which enhances its biological activity and allows for further functionalization .
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-3-11-13(5-7)1-2-14-6-8(10)4-12-14/h3-6H,1-2,10H2 |
InChI Key |
CZPITNPUGICWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(C=N2)Br)N |
Origin of Product |
United States |
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